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2-(2-Azidoethyl)nitrobenzene

Cat. No.: B8492336
M. Wt: 192.17 g/mol
InChI Key: JRBBQSIDFSFJFY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Functional Group Chemistry

In the vast landscape of organic chemistry, molecules are defined by their functional groups, which are specific arrangements of atoms responsible for the characteristic chemical reactions of the molecule. chemistrysteps.com The compound 2-(2-Azidoethyl)nitrobenzene is a prime example of a molecule featuring two distinct and highly useful functional groups: the azide (B81097) (-N₃) and the nitro (-NO₂) group. chemistrysteps.commasterorganicchemistry.com Its structure, with a nitro-substituted aromatic ring connected to an ethyl azide chain, places it at the intersection of aromatic chemistry and functional group interconversion.

The presence of both groups on a single molecular scaffold allows for orthogonal chemistry, where one functional group can be reacted selectively without affecting the other. This capability is highly prized in multi-step synthesis, enabling the construction of complex target molecules with high efficiency. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring, while the azide group, located on an aliphatic side chain, offers a distinct set of reaction possibilities. chemistrysteps.commasterorganicchemistry.com

Significance of Azide and Nitro Moieties in Synthetic Methodologies

The azide and nitro moieties are not merely passive components of the molecular structure; they are active participants in a wide array of synthetic transformations, making them valuable tools for organic chemists.

Azide Group (-N₃): The azide functional group is a cornerstone of modern synthetic chemistry. wikipedia.org Composed of three linearly arranged nitrogen atoms, it is considered a versatile intermediate. chemistrysteps.com One of its most prominent roles is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole rings. chemistrysteps.comsmolecule.com This reaction is widely used in drug discovery, bioconjugation, and materials science. smolecule.comevitachem.com Furthermore, azides can be readily reduced to primary amines, serving as a masked form of the amine group that can be revealed later in a synthetic sequence. scispace.commdpi.com The azide group itself is mildly nucleophilic at its terminal nitrogen, allowing it to participate in various other reactions. mdpi.com

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. masterorganicchemistry.com This property makes the adjacent aromatic ring in this compound highly reactive in certain types of reactions, such as nucleophilic aromatic substitution, although the primary application discussed for such compounds is often the transformation of the nitro group itself. The reduction of a nitro group provides a reliable pathway to synthesize anilines (aromatic amines), which are crucial intermediates in the pharmaceutical and dye industries. scispace.com The selective reduction of the nitro group in the presence of an azide, or vice versa, is a key challenge and opportunity in compounds like this compound. scispace.com

Historical Development of Synthetic Strategies for Related Compounds

While specific synthetic routes for this compound are not extensively documented in readily available literature, the synthesis of structurally similar compounds, particularly nitroaryl azides and their derivatives, has been well-established through several key methods. These strategies provide a blueprint for the potential synthesis of the target molecule.

One of the most common methods for introducing an azide group onto an aromatic ring is through the diazotization of an amino group followed by azidation . This two-step process involves treating a nitroaniline with a nitrite (B80452) source in acid to form a diazonium salt, which is then quenched with sodium azide to yield the corresponding nitroaryl azide.

Another prevalent strategy is nucleophilic aromatic substitution (SNAr) . In this approach, a nitro-activated aryl halide (e.g., a fluoro- or chloro-nitrobenzene) is treated with an azide source, typically sodium azide, in a polar aprotic solvent. The strong electron-withdrawing nature of the nitro group facilitates the displacement of the halide by the azide nucleophile. mdpi.comsorbonne-universite.fr

For compounds where the azide is part of an alkyl side chain, as in this compound, a common route involves the nucleophilic substitution of a halide on the side chain . The synthesis would likely start from a corresponding precursor like 2-(2-bromoethyl)nitrobenzene or 2-(2-tosyloxyethyl)nitrobenzene, which would then react with sodium azide in a suitable solvent like DMF or DMSO to produce the final azido (B1232118) compound. smolecule.comrsc.org This method is widely used for creating aliphatic azides. rsc.org

The table below summarizes some established synthetic methods for compounds related to this compound.

Compound Name Starting Material Key Reagents Reaction Type Yield Reference
1-(Azidomethyl)-2-nitrobenzene1-(Bromomethyl)-2-nitrobenzeneSodium Azide (NaN₃), DMFNucleophilic Substitution12.8% rsc.org
1-(Azidomethyl)-3-nitrobenzene1-(Bromomethyl)-3-nitrobenzeneSodium Azide (NaN₃)Nucleophilic SubstitutionHigh smolecule.com
1-(Azidomethyl)-4-nitrobenzene4-Nitrobenzyl bromideSodium Azide (NaN₃)Nucleophilic Substitution95% smolecule.com
2-Nitrophenyl azide2-AminonitrobenzeneSodium Nitrite (NaNO₂), Sodium Azide (NaN₃)Diazotization-Azidation~80%
2-Azido-3-nitropyridines2-Chloro-3-nitropyridinesSodium Azide (NaN₃)SNAr- mdpi.com

Research Gaps and Opportunities Pertaining to this compound

Despite the well-understood chemistry of its constituent functional groups, the specific compound this compound remains relatively underexplored, presenting several research gaps and opportunities.

Detailed Physicochemical and Spectroscopic Characterization: Comprehensive data on the physical properties (e.g., melting point, boiling point, solubility) and detailed spectroscopic analysis (e.g., advanced NMR, crystal structure) of this compound appear to be scarce in the literature. Establishing these fundamental properties is crucial for its reliable use in synthesis.

Exploration of Orthogonal Reactivity: A significant opportunity lies in the systematic investigation of the orthogonal reactivity of the azide and nitro groups. Developing selective reaction conditions that allow for the transformation of one group while leaving the other intact would be highly valuable. For instance, achieving selective reduction of the nitro group without affecting the azide, or performing a click reaction with the azide while the nitro group is preserved, would open doors to new synthetic pathways. scispace.com

Synthesis of Novel Heterocyclic Systems: The strategic placement of the azide and nitro groups makes this compound an attractive precursor for the synthesis of novel heterocyclic compounds. For example, intramolecular reactions, potentially triggered by the reduction of the nitro group to an amine followed by cyclization with the azide or a derivative thereof, could lead to unique fused-ring systems like benzimidazoles or other polyazaheterocycles. researchgate.net

Application in Materials Science and Bioconjugation: While the parent functional groups are known for their utility in these fields, the specific application of this compound has not been extensively explored. evitachem.com Its potential as a bifunctional linker in materials science or as a photo-crosslinking agent (leveraging the nitroaryl azide motif) in biological studies warrants investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O2 B8492336 2-(2-Azidoethyl)nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(2-azidoethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8N4O2/c9-11-10-6-5-7-3-1-2-4-8(7)12(13)14/h1-4H,5-6H2

InChI Key

JRBBQSIDFSFJFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 2 Azidoethyl Nitrobenzene

Strategies for Azido (B1232118) Group Incorporation

The introduction of the azido group onto the ethyl side chain is a critical transformation in the synthesis of 2-(2-azidoethyl)nitrobenzene. This is typically achieved by leveraging the high nucleophilicity of the azide (B81097) anion or through alternative pathways involving ring-opening reactions.

Nucleophilic Displacement of Leaving Groups by Azide

One of the most direct and widely employed methods for synthesizing alkyl azides is the nucleophilic substitution (SN2) reaction. nih.gov This strategy involves the displacement of a good leaving group on the terminal carbon of the ethyl side chain by an azide salt, most commonly sodium azide (NaN3). The ideal precursor for this reaction is a 2-(2-haloethyl)nitrobenzene, such as 1-(2-bromoethyl)-2-nitrobenzene.

The synthesis of the precursor, 1-(2-bromoethyl)-2-nitrobenzene, is itself a key step, often achieved by treating 2-(2-nitrophenyl)ethanol with a suitable brominating agent like phosphorus tribromide or thionyl bromide. Once the precursor is obtained, the reaction with sodium azide is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the SN2 mechanism. This method is generally efficient and proceeds with inversion of configuration at the carbon center, although in this specific case, the terminal carbon is achiral. nih.gov

Table 1: Nucleophilic Displacement for Azide Incorporation
PrecursorReagentsSolventTemperature (°C)ProductRef.
1-(2-Bromoethyl)-2-nitrobenzeneSodium Azide (NaN₃)DMFRoom Temp. to 80This compound nih.gov
2-(2-Nitrophenyl)ethyl tosylateSodium Azide (NaN₃)Acetone/WaterRefluxThis compoundGeneral Method

Direct Azidation of Carbon Centers

Direct azidation involves the functionalization of a C-H bond to form a C-N₃ bond. While significant advances have been made in C-H functionalization, the direct azidation of unactivated aliphatic carbons remains a challenging transformation in standard organic synthesis. Such reactions often require specialized catalysts, such as enzymatic or transition-metal systems, and may lack the regioselectivity needed for complex molecules. For a substrate like 2-ethylnitrobenzene (B1329339), achieving selective azidation at the terminal methyl group without affecting the benzylic position or the aromatic ring would be a significant hurdle. Consequently, this approach is not commonly reported for the synthesis of this compound and remains a less practical strategy compared to nucleophilic displacement.

Ring-Opening Reactions for Azide Precursors

An alternative strategy for introducing the azido and hydroxyl functionalities simultaneously is through the ring-opening of an epoxide. chemistrysteps.com In this approach, a precursor such as 2-(2-nitrophenyl)oxirane (B1253041) would be subjected to nucleophilic attack by the azide ion. nih.gov The regioselectivity of this reaction is a critical consideration.

Under neutral or basic conditions, the reaction proceeds via a standard SN2 mechanism, where the azide nucleophile attacks the least sterically hindered carbon of the epoxide ring. utwente.nl For 2-(2-nitrophenyl)oxirane, this would be the terminal (Cβ) carbon, leading to the formation of 1-azido-2-(2-nitrophenyl)ethanol. The subsequent conversion of the hydroxyl group to a leaving group and its removal would be necessary to arrive at the final product.

Conversely, under acidic conditions, the epoxide oxygen is protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a partial positive charge—in this case, the benzylic (Cα) carbon. utwente.nl This would lead to the regioisomeric product, 2-azido-1-(2-nitrophenyl)ethanol. Therefore, controlling the pH is crucial for achieving the desired regioselectivity. cmu.edu

Table 2: Regioselectivity of 2-(2-Nitrophenyl)oxirane Ring-Opening
ConditionsSite of AttackPrimary Product
Basic/Neutral (NaN₃)Terminal Carbon (Least Hindered)1-Azido-2-(2-nitrophenyl)ethanol
Acidic (H⁺, NaN₃)Benzylic Carbon (More Substituted)2-Azido-1-(2-nitrophenyl)ethanol

Methodologies for Nitro Group Installation

Aromatic Nitration Techniques and Regiocontrol

The most direct method for introducing a nitro group onto the aromatic ring is through electrophilic aromatic substitution, specifically nitration. chemistrysteps.com The nitration of ethylbenzene (B125841) using a mixture of concentrated nitric acid and sulfuric acid is a classic example. chemistrysteps.com The ethyl group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. quora.com

A significant challenge in this approach is controlling the regioselectivity to favor the formation of the desired ortho isomer (2-ethylnitrobenzene) over the thermodynamically more stable and sterically less hindered para isomer (4-ethylnitrobenzene). libretexts.org The ratio of ortho to para products is influenced by several factors, including the nature of the nitrating agent, reaction temperature, and the presence of catalysts or supporting media. researchgate.netnih.gov For instance, nitration under milder conditions or with different nitrating systems can alter the isomer distribution.

Table 3: Isomer Distribution in the Nitration of Ethylbenzene
Nitrating AgentConditions% Ortho Isomer% Para Isomer% Meta IsomerRef.
HNO₃ / H₂SO₄30 °C~45%~50%~5% libretexts.org
Ac₂O / HNO₃-10 °C~58%~41%~1% nih.gov
HNO₃ on Silica GelRoom Temp.43%57%- researchgate.net

Oxidation of Amine or Oxime Precursors

An alternative to direct nitration is the oxidation of a pre-existing nitrogen-containing functional group, such as an amine or an oxime. This route avoids the issue of regioselectivity during nitration but requires a multi-step synthesis of the appropriate precursor.

One pathway involves the oxidation of 2-ethylaniline. nih.gov Various oxidizing agents can convert primary aromatic amines to nitro compounds, including peroxy acids like trifluoroperacetic acid or reagents such as sodium perborate. mdpi.com However, the reaction conditions must be carefully controlled to prevent the formation of side products like azoxy or azo compounds. mdpi.com

Another potential route starts with 2-ethylnitrobenzene itself, which can be oxidized to 2-nitroacetophenone. chemicalbook.comgoogle.com This ketone can then be converted to its corresponding oxime, 2-nitroacetophenone oxime, by reaction with hydroxylamine (B1172632). orgsyn.orggoogle.com Subsequent oxidation of the oxime group can yield the desired nitro functionality, although this would add a nitro group to the side chain, not the ring, and is therefore not a direct route to the target compound's core structure. A more viable, though lengthy, approach would be to start with 2-ethylaniline, perform the desired side-chain modifications to introduce the azido group precursor, and then oxidize the aniline (B41778) to the nitrobenzene (B124822) at a later stage.

Construction of the 2-Azidoethyl Chain and Aryl Linkage

The formation of the this compound structure is typically achieved through multi-step pathways rather than a single convergent reaction. These routes focus on first establishing the carbon skeleton of the ethyl side chain on the nitroaromatic ring, followed by the introduction of the azide functionality.

While modern organic synthesis has a vast toolkit of carbon-carbon bond-forming reactions (e.g., Suzuki, Heck, Sonogashira couplings), their application to directly construct the 2-ethylnitrobenzene skeleton as a precursor for azidation is not commonly documented for this specific isomer. Such approaches would theoretically involve coupling a suitable two-carbon unit with an ortho-functionalized nitrobenzene derivative. However, the more prevalent and practical strategies involve building upon a pre-existing carbon framework.

A more classical C-C bond-forming approach to generate a precursor alcohol involves the reaction of o-nitrotoluene with formaldehyde. For instance, a documented synthesis of the key intermediate, 2-(o-nitrophenyl)-ethanol, utilizes the reaction between o-nitrotoluene and paraformaldehyde in dimethylformamide (DMF) with a potassium hydroxide (B78521) base. prepchem.com This method effectively extends the methyl group of the starting material into the required hydroxyethyl (B10761427) chain.

The most established and logical route to this compound involves a sequential functionalization strategy. This multi-step process begins with a readily available precursor molecule that already contains the nitrobenzene moiety and a two-carbon side chain, which is then chemically modified in successive steps to yield the final product. A highly plausible and efficient pathway can be outlined in three principal stages starting from 2-(2-Nitrophenyl)ethanol.

Stage 1: Synthesis of the Precursor Alcohol

The key starting material for this sequence is 2-(2-Nitrophenyl)ethanol. This alcohol can be synthesized by methods such as the reduction of 2-nitrophenylacetic acid or the hydroboration-oxidation of 2-nitrostyrene. thieme-connect.comwikipedia.orgyoutube.com The hydroboration-oxidation sequence, for example, provides a regioselective anti-Markovnikov addition of water across the double bond of 2-nitrostyrene, yielding the desired primary alcohol. libretexts.orgmasterorganicchemistry.combyjus.com

Stage 2: Activation of the Hydroxyl Group

The hydroxyl group (-OH) of 2-(2-Nitrophenyl)ethanol is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group. This is typically achieved by converting the alcohol into an alkyl halide (e.g., a bromide) or a sulfonate ester (e.g., a tosylate or mesylate). A common laboratory method involves treating the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This reaction converts the alcohol into 2-(2-Bromoethyl)nitrobenzene, an intermediate that is now activated for the subsequent introduction of the azide group.

Stage 3: Nucleophilic Substitution to Form the Azide

In the final step, the activated intermediate, 2-(2-Bromoethyl)nitrobenzene, is treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide leaving group via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This reaction directly forms the C-N₃ bond, yielding the target compound, this compound.

The following table summarizes the sequential functionalization pathway:

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose of Step
12-Nitrostyrene1. Borane (B79455) (BH₃) 2. H₂O₂, NaOH2-(2-Nitrophenyl)ethanolFormation of the precursor alcohol via anti-Markovnikov hydration.
22-(2-Nitrophenyl)ethanolPhosphorus tribromide (PBr₃)2-(2-Bromoethyl)nitrobenzeneActivation of the alcohol by converting the -OH group into a good leaving group (-Br).
32-(2-Bromoethyl)nitrobenzeneSodium Azide (NaN₃)This compoundIntroduction of the azide moiety via nucleophilic substitution.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves optimizing the established sequential pathway to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Alternative Alcohol Activation: Traditional methods for converting alcohols to alkyl halides often use stoichiometric reagents like PBr₃ or SOCl₂, which have poor atom economy and produce hazardous byproducts. Greener alternatives focus on catalytic methods for alcohol activation. rsc.org For instance, catalytic systems that allow for the direct conversion of alcohols to other functional groups can reduce waste streams.

Safer Azidation Methods: Sodium azide is effective but highly toxic and potentially explosive. Research into greener azidation protocols is ongoing. This includes the use of less hazardous azide sources like trimethylsilyl (B98337) azide (TMS-N₃) or the development of in-situ generation methods for hydrazoic acid to minimize handling risks. rsc.orgrsc.org Flow chemistry approaches can also enhance safety by using small volumes of reagents at any given time. nih.gov

Solvent Choice: The selection of reaction solvents has a significant environmental impact. Traditional solvents like DMF are effective but have toxicity concerns. Green chemistry encourages the use of safer, more sustainable solvents. For certain steps, alternative solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable feedstocks and have better environmental profiles, could be explored. nih.gov

Catalysis: Incorporating catalytic steps in place of stoichiometric reagents is a core principle of green chemistry. For example, catalytic oxidation of alcohols using air as the terminal oxidant represents a greener alternative to traditional oxidizing agents. frontiersin.orgresearchgate.net While not directly applicable to the azidation sequence which requires the alcohol to be a leaving group, this principle guides the development of more sustainable synthetic routes in general.

By re-evaluating each step of the synthesis with a focus on atom economy, reagent safety, and waste reduction, the environmental footprint of producing this compound can be significantly minimized. nih.gov

Reactivity and Transformations of the Azido Moiety in 2 2 Azidoethyl Nitrobenzene

Cycloaddition Reactions

The azide (B81097) functional group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. In these reactions, the three nitrogen atoms of the azide react with a two-atom "dipolarophile" (such as an alkyne or an alkene) to form a five-membered heterocyclic ring. This class of reactions is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction exhibits a significant rate acceleration compared to the uncatalyzed thermal cycloaddition and proceeds with high regioselectivity. wikipedia.org

For 2-(2-azidoethyl)nitrobenzene, the reaction would proceed by first forming a copper(I)-acetylide intermediate from the terminal alkyne reactant. The azide then coordinates to the copper center, which facilitates the cyclization to a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. wikipedia.org The reaction is typically carried out using a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. wikipedia.org

Table 1: Illustrative CuAAC Reaction with this compound This table presents a hypothetical reaction to illustrate the expected outcome and typical conditions for a CuAAC reaction involving this compound, based on established literature for similar alkyl azides.

Reactant 1Reactant 2Catalyst SystemSolventProduct
This compoundPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(2-(2-Nitro-phenyl)ethyl)-4-phenyl-1H-1,2,3-triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction pathway does not require a metal catalyst. Instead, the driving force for the cycloaddition is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn

In a SPAAC reaction, the azido (B1232118) group of this compound would react directly with a strained alkyne like dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO). magtech.com.cn The relief of the ring strain in the transition state significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperatures without a catalyst. magtech.com.cn This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. Unlike CuAAC, SPAAC typically results in a mixture of regioisomers, although the substitution pattern on the cyclooctyne can influence the isomeric ratio.

Table 2: Illustrative SPAAC Reaction with this compound This table presents a hypothetical reaction to illustrate the expected outcome and typical conditions for a SPAAC reaction involving this compound, based on established literature.

Reactant 1Reactant 2 (Strained Alkyne)SolventProduct
This compoundDibenzocyclooctyne (DIBO)Acetonitrile/WaterFused triazole cycloadduct

Other [3+2] Cycloaddition Reactions with Dipolarophiles

Beyond alkynes, the azido group can undergo [3+2] cycloaddition with a variety of other dipolarophiles, including alkenes, nitriles, and nitrones. wikipedia.orgorganic-chemistry.org The reactivity in these cases is often influenced by the electronic properties of the dipolarophile. Electron-deficient alkenes, such as those bearing ester or cyano groups, are particularly effective reactants for thermal Huisgen cycloadditions with azides, leading to the formation of triazoline rings. organic-chemistry.org These triazolines may be stable or can undergo further reactions, such as the elimination of N₂ to form aziridines.

Reactions with nitrones can also occur, where the nitrone acts as the dipolarophile to form a tetrazole ring system. wikipedia.org The presence of the electron-withdrawing nitro group on the benzene (B151609) ring of this compound is not expected to significantly alter the fundamental reactivity of the alkyl azide moiety in these cycloadditions, although it may have subtle electronic effects on reaction rates.

Reductive Transformations of the Azide Group

The azide group can be efficiently reduced to a primary amine, a highly valuable functional group in organic synthesis. This transformation can be achieved through several methods, most notably catalytic hydrogenation and the Staudinger reduction. A key consideration for this compound is the presence of the nitro group, which is also susceptible to reduction.

Catalytic Hydrogenation to Primary Amines

Catalytic hydrogenation is a common and effective method for reducing azides to amines. organicchemistrytutor.com The reaction typically involves treating the azide with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.net

For this compound, this method presents a challenge of chemoselectivity. The nitro group is also readily reduced to an amine under many catalytic hydrogenation conditions. Therefore, performing a selective reduction of the azide without affecting the nitro group would require carefully controlled reaction conditions, such as using specific catalysts or additives that favor azide reduction. Conversely, conditions can be chosen to reduce both functional groups simultaneously, yielding 2-(2-aminoethyl)aniline. This dual reduction is often achieved using catalysts like Pd/C under a hydrogen atmosphere. nih.govrsc.org

Table 3: Potential Products from Catalytic Hydrogenation This table outlines the possible reduction products of this compound based on general principles of catalytic hydrogenation.

Starting MaterialReagentsPotential Product(s)
This compoundH₂, Pd/C, mild conditions2-(2-Aminoethyl)nitrobenzene (selective azide reduction)
This compoundH₂, Pd/C, forcing conditions2-(2-Aminoethyl)aniline (reduction of both groups)

Staudinger Reduction and Derivatizations

The Staudinger reduction offers a very mild and chemoselective method for converting azides to primary amines, often tolerating other reducible functional groups like nitro groups. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org The reaction proceeds in two stages. First, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate with the concomitant loss of nitrogen gas (N₂). wikipedia.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

This method would be particularly useful for the selective reduction of the azido group in this compound to produce 2-(2-aminoethyl)nitrobenzene, leaving the nitro group intact. The aza-ylide intermediate can also be trapped with other electrophiles, such as esters or acyl chlorides, in what is known as a Staudinger ligation, to form amides directly. This derivatization bypasses the isolation of the primary amine. wikipedia.org

Table 4: Illustrative Staudinger Reduction of this compound This table illustrates the expected outcome of the Staudinger reduction on this compound based on the established mechanism.

ReactantReagentsIntermediateFinal Product (after hydrolysis)
This compound1. Triphenylphosphine (PPh₃) 2. Water (H₂O)Aza-ylide2-(2-Aminoethyl)nitrobenzene

Other Chemo-selective Reduction Methods

The presence of two reducible functional groups in this compound—an alkyl azide and an aromatic nitro group—presents a challenge for chemo-selective reduction. The choice of reducing agent and reaction conditions determines which group is transformed, allowing for the synthesis of distinct products. Generally, aromatic nitro groups are more readily reduced than alkyl azides under catalytic hydrogenation conditions, while azides are more susceptible to certain metal hydrides and phosphines.

Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst can reduce both nitro compounds and azides, often leading to the fully reduced product, 2-(2-aminoethyl)aniline. acs.org However, achieving selectivity is possible with specific systems. For instance, certain protocols using iron-based systems (e.g., Fe/CaCl₂) have shown high efficiency for the reduction of nitroarenes while being compatible with other sensitive functional groups. organic-chemistry.org Similarly, photocatalytic methods employing V₂O₅/TiO₂ have been developed for the selective hydrogenation of nitro compounds. organic-chemistry.org

Conversely, the Staudinger reaction, using a phosphine such as triphenylphosphine followed by hydrolysis, is a classic and highly selective method for the reduction of azides to primary amines without affecting the nitro group. This would yield 2-(2-aminoethyl)nitrobenzene. Other selective methods for azide reduction include the use of sodium borohydride (B1222165) in the presence of a catalyst like Ag/TiO₂ assemblies, although this system can also reduce nitroarenes depending on the specific borane (B79455) complex used. mdpi.com

The selective reduction of the nitro group in the presence of the azide is more challenging but can be achieved under carefully controlled catalytic hydrogenation conditions, often using catalysts like platinum or palladium, where the nitro group is kinetically reduced faster than the alkyl azide. researchgate.net This pathway would produce 2-amino-1-(2-azidoethyl)benzene.

Table 1: Chemo-selective Reduction Methods for this compound
Reagent/SystemTarget Functional GroupExpected Major ProductReference
PPh₃, then H₂O (Staudinger Reaction)Azide2-(2-Aminoethyl)nitrobenzene acs.org
Controlled Catalytic Hydrogenation (e.g., PtO₂)Nitro2-Amino-1-(2-azidoethyl)benzene researchgate.net
Fe/CaCl₂, Hydrazine (Transfer Hydrogenation)Nitro2-Amino-1-(2-azidoethyl)benzene organic-chemistry.org
H₂, Pd/C (vigorous conditions)Both2-(2-Aminoethyl)aniline researchgate.net

Thermolysis and Photolysis of the Azide Group

Organic azides are known to be thermally and photochemically labile, decomposing with the extrusion of dinitrogen (N₂) gas to form highly reactive nitrene intermediates. wikipedia.orgresearchgate.net This decomposition is a cornerstone of azide chemistry and opens pathways to unique intramolecular reactions within the this compound molecule.

Generation and Reactivity of Nitrene Intermediates

Upon thermolysis or photolysis, the azidoethyl group of this compound is expected to generate the corresponding alkyl nitrene, 2-(2-nitrenoethyl)nitrobenzene. wikipedia.org Nitrenes are highly electrophilic species with only six valence electrons on the nitrogen atom and can exist in either a singlet or triplet state, which influences their reactivity. youtube.com

The primary reaction pathway for such an un-stabilized alkyl nitrene is intramolecular C-H insertion. The nitrene can insert into a C-H bond on the same ethyl chain.

1,2-Insertion: Insertion into the adjacent C-H bond (α-position) would lead to the formation of a three-membered aziridine (B145994) ring, specifically 1-(2-nitrophenyl)aziridine.

1,5-Insertion: Intramolecular C-H insertion into one of the C-H bonds of the ortho position on the benzene ring could potentially lead to the formation of a five-membered heterocyclic ring.

Singlet nitrenes typically undergo insertion in a concerted manner, while triplet nitrenes react via a two-step radical abstraction-recombination mechanism. youtube.com Given the proximity of the C-H bonds, intramolecular reactions are highly favored over intermolecular reactions.

Intramolecular Rearrangements and Ring Closures

The strategic placement of the azidoethyl chain ortho to a nitro group provides a unique opportunity for intramolecular cyclization. While the direct thermal reaction of an aryl azide with an ortho-nitro group is known to proceed via the "furoxan mechanism" to form benzofuroxan (B160326) derivatives, the presence of the ethyl linker in this compound alters the potential outcomes. epa.gov

Upon generation of the nitrene, several intramolecular cyclization pathways involving the nitro group can be postulated:

Nitrene Attack on Nitro Oxygen: The electrophilic nitrene could attack one of the nucleophilic oxygen atoms of the ortho-nitro group. This could initiate a cascade of rearrangements, potentially leading to the formation of a six-membered heterocyclic ring system with the elimination of a nitroso species or other fragments.

Reductive Cyclization: In some cases, particularly under photolytic conditions, intramolecular cyclization of ortho-nitroarenes can occur. nih.gov The excited nitro group might interact with the adjacent side chain, leading to a reductive cyclization pathway. For instance, a single electron transfer (SET) mechanism could be initiated, resulting in the formation of biradical intermediates that cyclize. nih.gov This could lead to the formation of N-hydroxy heterocyclic products.

These intramolecular pathways are often complex, and the final product depends heavily on the specific reaction conditions (temperature, solvent, light wavelength) which dictate the nature and lifetime of the reactive intermediates.

Table 2: Potential Products from Thermolysis/Photolysis of this compound
Reaction PathwayKey IntermediatePotential Product Class
Intramolecular C-H Insertion (α-position)Alkyl NitreneAziridines (e.g., 1-(2-Nitrophenyl)aziridine)
Intramolecular Reaction with Nitro GroupAlkyl Nitrene / Excited StateFused N,O-Heterocycles
Intramolecular Aromatic C-H InsertionAlkyl NitreneDihydroindoles

Nucleophilic and Electrophilic Reactivity at the Azide Center

The azide functional group is ambiphilic, meaning it can react as both a nucleophile and an electrophile. acs.orgnih.gov In this compound, the terminal nitrogen atom (Nγ) is nucleophilic, while the central nitrogen (Nβ) is electrophilic.

The most prominent nucleophilic reactions of azides include:

Huisgen 1,3-Dipolar Cycloaddition: The azide can react with alkynes in a [3+2] cycloaddition to form stable 1,2,3-triazole rings. This reaction, often catalyzed by copper(I) in the well-known "click chemistry" protocol, is highly efficient and would allow for the conjugation of the this compound moiety to a wide variety of alkyne-containing molecules. masterorganicchemistry.com

Staudinger Reaction: Azides react smoothly with phosphines (e.g., triphenylphosphine) to form an aza-ylide intermediate. acs.org This intermediate can be hydrolyzed to a primary amine and the corresponding phosphine oxide, serving as a mild reduction method as discussed previously.

As an electrophile, the azide group can be attacked by strong nucleophiles. For example, organometallic reagents like Grignards can attack the internal nitrogen atom. However, the most significant electrophilic character is exhibited by the nitrene intermediate formed upon decomposition. Furthermore, under acidic conditions, alkyl azides can react with carbonyl compounds in a process known as the Schmidt reaction, which involves nucleophilic attack of the carbonyl oxygen on the protonated azide, followed by rearrangement. nih.govresearchgate.net

The electron-withdrawing nature of the ortho-nitro group on the phenyl ring has a modest inductive effect on the azidoethyl side chain, potentially slightly reducing the nucleophilicity of the terminal nitrogen compared to an unsubstituted analogue.

Reactivity and Transformations of the Nitro Moiety in 2 2 Azidoethyl Nitrobenzene

Reductive Transformations of the Nitro Group

The reduction of the aromatic nitro group is a cornerstone transformation in organic synthesis, providing a reliable route to aromatic amines. However, in the context of 2-(2-azidoethyl)nitrobenzene, these reductions are complicated by the presence of the reducible azide (B81097) functionality. Achieving chemoselectivity—the reduction of the nitro group without affecting the azide—is a significant synthetic challenge.

Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes. commonorganicchemistry.com Standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly employed. wikipedia.org Under typical hydrogenation conditions (H₂ gas, moderate to high pressure), the nitro group is readily reduced to the corresponding primary amine, 2-(2-azidoethyl)aniline.

However, a significant challenge in the hydrogenation of this specific molecule is the concurrent reduction of the azide group. Azides are also readily reduced to primary amines under these conditions. Consequently, exhaustive hydrogenation of this compound would likely yield 2-(2-aminoethyl)aniline, where both functional groups have been reduced.

Achieving selective reduction of the nitro group to the amine while preserving the azide is difficult with standard hydrogenation but can sometimes be accomplished using specific catalysts or transfer hydrogenation methods with reagents like ammonium (B1175870) formate. researchgate.net

Partial reduction to the aromatic hydroxylamine (B1172632), 2-(2-azidoethyl)phenylhydroxylamine, is also a possible transformation. This can sometimes be achieved through controlled catalytic hydrogenation with specific catalysts like rhodium on carbon with hydrazine (B178648) at low temperatures or through electrolytic reduction methods. wikipedia.org

TransformationReagents & ConditionsTypical Product(s)Selectivity Note
Full HydrogenationH₂, Pd/C or Raney Ni, RT-50°C2-(2-Aminoethyl)anilineLow selectivity; both nitro and azide groups are typically reduced.
Transfer HydrogenationHCOONH₄, Pd/C, CH₃OH2-(2-Azidoethyl)anilinePotentially higher selectivity for the nitro group over the azide. researchgate.net
Partial ReductionZn, NH₄Cl, H₂O2-(2-Azidoethyl)phenylhydroxylamineCan favor the formation of the hydroxylamine intermediate. wikipedia.org

A variety of metals in acidic media are classic reagents for nitro group reduction. stackexchange.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for converting nitroarenes to anilines. commonorganicchemistry.comresearchgate.net These methods can sometimes offer better chemoselectivity than catalytic hydrogenation. For instance, reduction with iron powder in acetic acid or with stannous chloride (SnCl₂) are known for their mildness and tolerance of other functional groups. commonorganicchemistry.com

Hydride reducing agents display varied reactivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the simple reduction of aromatic nitro compounds to anilines as they tend to form azo compounds as products. commonorganicchemistry.comwikipedia.org Furthermore, LiAlH₄ would readily reduce the azide group as well. Milder hydrides such as sodium borohydride (B1222165) (NaBH₄) are typically not potent enough to reduce an aromatic nitro group on their own but can do so in the presence of certain catalysts.

MethodReagent SystemTypical ProductKey Characteristics
Metal/Acid ReductionFe / HCl or NH₄Cl2-(2-Azidoethyl)anilineA classic, often high-yielding method. Selectivity over the azide is possible but not guaranteed.
Metal Salt ReductionSnCl₂ / HCl2-(2-Azidoethyl)anilineA milder alternative that may preserve other functional groups. commonorganicchemistry.com
Hydride ReductionLiAlH₄ / Ether or THFAzo compounds, reduced azideNot suitable for aniline (B41778) synthesis from nitroarenes; reduces both groups. commonorganicchemistry.com
Metal-Mediated (Neutral)Indium / HCl (aq.)2-(2-Aminoethyl)anilineReduces both nitro and azide groups efficiently under mild, aqueous conditions. scispace.comresearchgate.net

Electrochemical methods offer an alternative route for the reduction of nitro compounds, where the reaction can be controlled by the applied electrode potential. google.com The reduction of nitrobenzene (B124822) in aqueous media is a well-studied process that proceeds through a series of proton and electron transfer steps. Depending on the pH of the solution and the cathode material, the reaction can be stopped at various stages to yield nitrosobenzene, phenylhydroxylamine, or aniline. wikipedia.org

For this compound, an electrochemical approach could theoretically offer a high degree of control to achieve selective reduction. By carefully tuning the applied potential, it might be possible to find a voltage at which the nitro group is reduced while the azide group remains intact. The general pathway involves the initial formation of a nitro radical anion, which is then further reduced and protonated to yield the final amine product. The precise conditions and potentials required for selective reduction would need to be determined experimentally.

Reactivity of the Activated Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups. Through a combination of inductive and resonance effects, it withdraws electron density from the benzene (B151609) ring, significantly influencing its reactivity in substitution reactions. testbook.com

The electron-deficient nature of the aromatic ring in this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com

In the parent molecule this compound, there is no inherent leaving group. However, if a good leaving group (e.g., Cl, F) were present at the 4- or 6-position (para or ortho to the nitro group, respectively), the molecule would be highly activated for SNAr. A nucleophile would readily displace the leaving group. The azidoethyl group at the 2-position would likely exert a steric hindrance effect, potentially slowing the rate of substitution at the 6-position compared to the 4-position. researchgate.net

In contrast to SNAr, the electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). unizin.org The reaction rate for EAS on this compound would be significantly lower than that of benzene itself. libretexts.org

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present. The directing effects for this compound are as follows:

Nitro Group (-NO₂): A strong deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to itself (C3 and C5) by destabilizing the cationic intermediates of ortho and para attack through resonance. testbook.com

Azidoethyl Group (-CH₂CH₂N₃): As an alkyl group, it is considered a weak activating group and an ortho-, para-director.

When these two groups are present on the same ring, their effects are combined. The powerful deactivating and meta-directing effect of the nitro group dominates the weaker activating and ortho-, para-directing effect of the alkyl chain. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions meta to the nitro group.

PositionRelation to -NO₂Relation to -CH₂CH₂N₃Predicted Reactivity for EAS
C3 metametaMinor product (meta to both)
C4 parametaDeactivated by -NO₂
C5 metaparaMajor product (meta to -NO₂, para to alkyl)
C6 orthoorthoDeactivated by -NO₂, sterically hindered

Considering both electronic and steric factors, the most likely position for electrophilic attack is C5, as it is meta to the strongly directing nitro group and is less sterically hindered than C3. Attack at C3 is also possible but may be disfavored. Attack at the ortho and para positions (C4, C6) is strongly disfavored due to electronic deactivation by the nitro group.

Condensation and Alkylation Reactions Involving Nitro-Activated Carbons

The presence of the nitro group in this compound significantly influences the reactivity of the adjacent methylene (B1212753) (-CH2-) carbon atom in the ethyl side chain. The strong electron-withdrawing nature of the nitro moiety acidifies the α-protons, making them susceptible to removal by a base. This deprotonation generates a resonance-stabilized nitronate ion, which is a potent nucleophile. This nucleophilic center is central to the condensation and alkylation reactions that this compound can undergo, providing a pathway for carbon-carbon bond formation.

Condensation Reactions: The Henry (Nitroaldol) Reaction

A primary example of a condensation reaction involving the nitro-activated carbon is the Henry, or nitroaldol, reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of the nitronate ion of this compound to an aldehyde or ketone. The initial product is a β-nitro alcohol, which can be a valuable synthetic intermediate.

The general mechanism begins with the deprotonation of the α-carbon of the nitroalkane portion of this compound by a base, forming the nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org

These β-nitro alcohol products can undergo further transformations. For instance, they can be dehydrated to form nitroalkenes, oxidized to α-nitro ketones, or the nitro group can be reduced to an amine, yielding β-amino alcohols. wikipedia.org

Below is a table detailing hypothetical Henry reactions with this compound:

Reactant 1Reactant 2 (Aldehyde/Ketone)Base CatalystProduct (β-Nitro Alcohol)
This compoundFormaldehydeSodium Hydroxide (B78521)1-(2-(2-Azidoethyl)phenyl)-2-nitropropan-1-ol
This compoundAcetonePotassium Carbonate1-(2-(2-Azidoethyl)phenyl)-2-methyl-2-nitropropan-1-ol
This compoundBenzaldehydeTriethylamine1-(2-(2-Azidoethyl)phenyl)-2-nitro-1-phenylethanol

Alkylation Reactions: The Michael Addition

The nitronate ion derived from this compound can also act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org

In this process, the nucleophilic nitronate adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.combyjus.com The reaction proceeds via a 1,4-conjugate addition mechanism. youtube.comorganicchemistrytutor.com The initial step is the formation of the nitronate ion, which then attacks the electrophilic β-carbon of the activated alkene. masterorganicchemistry.com This leads to the formation of a new enolate, which is subsequently protonated to yield the final 1,5-dicarbonyl compound or a related structure. byjus.comorganicchemistrytutor.com

The products of the Michael addition are often valuable intermediates for the synthesis of more complex molecules.

The following table illustrates potential Michael addition reactions involving this compound:

Reactant 1Reactant 2 (Michael Acceptor)Base CatalystProduct
This compoundMethyl acrylateSodium EthoxideMethyl 4-(2-(2-azidoethyl)phenyl)-4-nitrobutanoate
This compoundAcrylonitrileDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)4-(2-(2-Azidoethyl)phenyl)-4-nitrobutanenitrile
This compoundMethyl vinyl ketonePotassium tert-butoxide5-(2-(2-Azidoethyl)phenyl)-5-nitropentan-2-one

Interplay and Orthogonal Reactivity of Azido and Nitro Groups in 2 2 Azidoethyl Nitrobenzene

Selective Functional Group Transformations

The ability to selectively transform one functional group in the presence of the other is a cornerstone of modern organic synthesis. In the context of 2-(2-Azidoethyl)nitrobenzene, this would involve reactions that exclusively target either the azido (B1232118) or the nitro group.

Azide (B81097) Reactivity in the Presence of an Intact Nitro Group

The azide functional group is known to undergo a variety of transformations that can, in principle, be performed while leaving the nitro group untouched. The choice of reagents and reaction conditions is crucial to achieve this selectivity.

One of the most common reactions of azides is the Staudinger reaction , where an azide reacts with a phosphine (B1218219) to form an aza-ylide, which upon hydrolysis yields a primary amine. This reaction is typically performed under mild conditions and is tolerant of many other functional groups, including nitroarenes.

Another important class of reactions for azides is cycloaddition reactions , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and orthogonal to most common functional groups, suggesting they would be applicable to this compound for the synthesis of triazole derivatives.

Furthermore, the reduction of an azide to an amine can be achieved selectively. While many reducing agents can reduce both azides and nitro groups, specific methods exist for the chemoselective reduction of azides. For instance, catalytic hydrogenation with specific catalysts or the use of reagents like triphenylphosphine (B44618) in the presence of water can favor the reduction of the azide.

Table 1: Potential Selective Reactions of the Azido Group in this compound

Reaction Type Reagents and Conditions Expected Product
Staudinger Reaction 1. PPh₃, THF2. H₂O 2-(2-Aminoethyl)nitrobenzene
CuAAC Alkyne, CuSO₄, Sodium Ascorbate 2-(2-(1,2,3-Triazol-1-yl)ethyl)nitrobenzene derivative
SPAAC Cycloalkyne 2-(2-(Cycloalkyne-fused-triazol-1-yl)ethyl)nitrobenzene derivative

Nitro Group Reactivity in the Presence of an Intact Azide Group

The selective transformation of the nitro group in the presence of an azide is also a significant synthetic challenge. The nitro group can be reduced to various oxidation states, most commonly to an amine.

Achieving selective reduction of the nitro group requires careful selection of the reducing agent. Strong reducing agents like lithium aluminum hydride would likely reduce both functional groups. However, reagents such as tin(II) chloride in acidic media, or catalytic transfer hydrogenation with specific catalysts and hydrogen donors (e.g., hydrazine (B178648), ammonium (B1175870) formate), have been shown to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. The azide group is generally stable under these conditions.

Table 2: Potential Selective Reactions of the Nitro Group in this compound

Reaction Type Reagents and Conditions Expected Product
Selective Reduction SnCl₂·2H₂O, HCl, EtOH or Fe/NH₄Cl 2-(2-Azidoethyl)aniline

Tandem and Cascade Reactions Utilizing Both Functional Groups

The proximate positioning of the azido and nitro groups in this compound could potentially enable tandem or cascade reactions where both functionalities participate sequentially in a single synthetic operation. wikipedia.org For instance, a reaction sequence could be initiated by the reduction of the nitro group to an amine. The resulting ortho-amino-substituted azidoethylbenzene could then undergo an intramolecular reaction.

A plausible, though not experimentally verified, cascade could involve the reduction of the nitro group followed by an intramolecular cyclization. For example, if the azide were converted to an amine in situ, the resulting diamine could potentially undergo cyclization reactions to form heterocyclic structures. Theoretical studies on benzene (B151609) derivatives with adjacent azido and nitro groups suggest that their interaction can significantly decrease the stability of the molecule, potentially leading to unique pyrolytic decomposition pathways. researchgate.net

Strategies for Orthogonal Protection and Deprotection in Complex Syntheses

In the context of a multi-step synthesis, it might be necessary to mask either the reactivity of the amine derived from the azide or the amine derived from the nitro group. This is where orthogonal protecting group strategies become critical. An orthogonal set of protecting groups is one where each group can be removed in the presence of the others by using specific and non-interfering reagents.

For instance, if both the azide and nitro groups of this compound were reduced to their respective amines, the resulting diamine could be selectively protected. The primary aliphatic amine could be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the aromatic amine could be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. This would allow for the selective deprotection and subsequent functionalization of either amino group.

Chemo- and Regioselectivity Control in Dual Functionalization

Achieving chemo- and regioselectivity in reactions that functionalize both the azido and nitro-derived groups would be a significant synthetic achievement. This would require a careful orchestration of reaction conditions and the use of directing groups.

For example, after the reduction of both groups to amines, the differential nucleophilicity of the resulting aliphatic and aromatic amines could be exploited. The more nucleophilic aliphatic amine would be expected to react preferentially with electrophiles under certain conditions. Alternatively, one of the amino groups could be temporarily protected to direct the reaction to the other site.

Applications of 2 2 Azidoethyl Nitrobenzene As a Strategic Synthetic Building Block

Role in Heterocyclic Compound Synthesis

The dual reactivity of 2-(2-azidoethyl)nitrobenzene makes it a powerful tool for constructing nitrogen-containing heterocycles, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

Triazole-Containing Frameworks via Click Chemistry

The azidoethyl group of this compound is an ideal handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." organic-chemistry.org This reaction is prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole isomer), mild reaction conditions, and tolerance of a wide range of functional groups, including the nitro group present in the molecule. organic-chemistry.org

The reaction involves the [3+2] cycloaddition between the terminal azide (B81097) of this compound and a terminal alkyne. This process provides a straightforward and high-yielding route to a variety of 1-substituted 1,2,3-triazoles, where the substituent is derived from the alkyne coupling partner. The resulting products retain the ortho-nitro functionality, making them available for subsequent chemical transformations.

Table 1: Examples of Triazole Synthesis via CuAAC with this compound

Alkyne ReactantResulting Triazole Product
Phenylacetylene1-(2-(2-nitrophenyl)ethyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(2-(2-nitrophenyl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
Ethynyltrimethylsilane1-(2-(2-nitrophenyl)ethyl)-4-(trimethylsilyl)-1H-1,2,3-triazole
1-Heptyne1-(2-(2-nitrophenyl)ethyl)-4-pentyl-1H-1,2,3-triazole

This table presents hypothetical products based on established CuAAC reaction principles.

Indole, Quinoline, and Other Nitrogen Heterocycle Formation

The ortho-nitro group on the benzene (B151609) ring is a key precursor for the synthesis of various nitrogen heterocycles through reductive cyclization. researchgate.netacs.org This strategy typically involves the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile to form a new ring.

Indole Synthesis: While the direct cyclization to an indole from the 2-(2-azidoethyl)aniline (the reduced form) is not a standard route, modifications of the side chain could facilitate such reactions. For instance, transformation of the azide into other functional groups could enable established indole synthesis pathways.

Quinoline Synthesis: A more direct application is in the synthesis of quinoline derivatives. The reduction of the nitro group in this compound yields 2-(2-azidoethyl)aniline. This intermediate can then undergo intramolecular cyclization. For example, under specific conditions, the amino group could attack a transient electrophilic center on the ethyl chain, or the side chain could be modified to facilitate a Friedländer-type condensation, leading to the formation of the quinoline core. organic-chemistry.org The use of reducing agents like stannous chloride (SnCl₂) is common for such transformations. researchgate.net

Synthesis of Fused Ring Systems

The bifunctional nature of this compound is particularly advantageous for the synthesis of fused heterocyclic systems, where multiple rings share common atoms. A powerful strategy involves a tandem reaction sequence combining click chemistry with reductive cyclization.

For instance, this compound can first react with an alkyne via CuAAC to form the corresponding 1,2,3-triazole derivative, as described in section 6.1.1. The resulting product, which still contains the ortho-nitro group, can then undergo intramolecular reductive cyclization. This second step forges a new ring that fuses the triazole and benzene moieties, leading to complex polycyclic systems like triazolo[1,5-a]quinolines. rsc.orgresearchgate.net This approach allows for the rapid construction of molecular complexity from a single, versatile starting material. Other potential fused systems include triazolo[1,5-c]quinazolines, depending on the specific reaction pathways employed. nih.gov

Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives

Initial Reactant (Alkyne)Intermediate TriazoleFused Ring Product
Methyl propiolateMethyl 1-(2-(2-nitrophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylateTriazolo[1,5-a]quinolinone derivative
3-Butyn-2-one1-(1-(2-(2-nitrophenyl)ethyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneAcyl-substituted triazolo[1,5-a]quinoline
2-Ethynylpyridine2-(1-(2-(2-nitrophenyl)ethyl)-1H-1,2,3-triazol-4-yl)pyridinePyridyl-substituted triazolo[1,5-a]quinoline

This table illustrates a plausible synthetic pathway to fused systems based on known tandem reaction methodologies.

Precursor for Advanced Organic Materials

Beyond discrete molecule synthesis, this compound serves as a building block for creating functional macromolecules and materials with tailored properties.

Polymer and Dendrimer Synthesis

The azide functionality is a powerful tool for polymer and dendrimer functionalization, allowing for the attachment of various molecules via click chemistry.

Polymer Synthesis: To incorporate this compound into a polymer, it can first be derivatized into a monomer by introducing a polymerizable group (e.g., a vinyl, styrenyl, or methacrylate group) onto the benzene ring. This functionalized monomer can then be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. This process yields a well-defined polymer with pendant this compound units. The azide groups along the polymer backbone are then accessible for post-polymerization modification via click chemistry, allowing for the creation of functional materials with precisely controlled structures. zju.edu.cn

Dendrimer Synthesis: Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.govnih.gov this compound can be used to functionalize the periphery of common dendrimer cores, such as poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers. researchgate.netmdpi.com By coupling the molecule to the terminal groups of a dendrimer, a new macromolecule is created with a surface decorated by multiple azide functionalities. These "clickable" dendrimers can then be conjugated with a wide range of molecules, such as drugs, imaging agents, or targeting ligands, for applications in nanomedicine and materials science. chemrxiv.org

Development of Functional Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct electronic and structural features of this compound and its derivatives make them excellent candidates for building blocks in supramolecular assemblies.

The nitrophenyl group is electron-deficient and can participate in strong π-π stacking interactions with electron-rich aromatic systems. mdpi.com Furthermore, after undergoing a click reaction to form a triazole, the resulting molecule possesses multiple sites for hydrogen bonding and dipole-dipole interactions. nih.gov The triazole ring itself is a known participant in forming stable non-covalent bonds. nih.gov These interactions can be programmed to direct the self-assembly of molecules into well-defined architectures, such as columnar stacks, sheets, or complex three-dimensional networks, which are of interest for developing sensors, molecular electronics, and smart materials. mdpi.comnih.gov

Contributions to Optoelectronic and Photonic Materials

The development of novel materials for optoelectronic and photonic applications often relies on organic molecules with specific electronic properties. The nitrobenzene (B124822) moiety of this compound provides a basis for creating such materials. Aromatic nitro compounds are known for their significant electron-accepting character, which can lead to large molecular hyperpolarizabilities, a key property for nonlinear optical (NLO) materials. nih.gov These materials are crucial for applications in optical data storage, image processing, and optical switching. nih.gov

While direct studies on the optoelectronic properties of this compound are not extensively documented, its structural features suggest a clear potential. The nitro group provides the necessary electronic asymmetry, and the azido (B1232118) group offers a powerful tool for integrating the molecule into larger systems, such as polymers or onto surfaces. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry, the this compound unit can be covalently linked to alkyne-functionalized polymers or other chromophores. organic-chemistry.org This modular approach allows for the systematic tuning of the final material's properties.

Table 1: Potential Roles of Functional Groups in Optoelectronic Materials

Functional GroupPropertyPotential Application
Nitro Group (-NO₂)Strong electron-withdrawing nature, high hyperpolarizability.Development of nonlinear optical (NLO) materials.
Azido Group (-N₃)Enables covalent linkage via "click chemistry".Integration of the nitroaromatic chromophore into polymers or onto surfaces.

Development of Bioconjugation and Bioorthogonal Reagents

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins or nucleic acids, has been revolutionized by the advent of bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The azido group of this compound makes it a prime candidate for use in this field.

The azide is one of the most widely used bioorthogonal functional groups. nih.gov It is exceptionally stable in biological environments and does not typically participate in cellular reactions. acs.org Its primary reactivity is harnessed through two main types of "click" reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the joining of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is highly efficient and specific, though the copper catalyst can be toxic to living cells. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. nih.gov This makes it more suitable for applications in living organisms.

In this context, this compound can act as a bifunctional linker. The azide handle allows for its attachment to an alkyne-modified biomolecule. The nitrobenzene portion of the molecule can then serve several purposes. It can be used as a reporter group, or it can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be used for subsequent labeling with a fluorophore or a drug molecule. organic-chemistry.org The orthogonal reactivity of the azide group is a key strategy for masking reactive amino groups during complex multi-step syntheses. thieme-connect.com

Table 2: Key Bioorthogonal Reactions Involving Azides

ReactionReactantsCatalystKey Feature
CuAACAzide, Terminal AlkyneCopper(I)High efficiency and regioselectivity. organic-chemistry.org
SPAACAzide, Strained Alkyne (e.g., cyclooctyne)NoneCopper-free, suitable for living systems. nih.gov

Role in Catalyst and Ligand Design for Organic Transformations

The unique structure of this compound also lends itself to the design of novel catalysts and ligands for organic synthesis. The strategy here involves using the functional groups as points of attachment or as coordinating atoms for metal centers.

One major application is in the synthesis of 1,2,3-triazole-based ligands. The azide-alkyne click reaction produces a triazole ring, which is a stable heterocyclic compound capable of coordinating to various transition metals. nih.gov Triazoles have been used to create ligands for a range of catalytic reactions. nih.gov By reacting this compound with a suitable alkyne, a triazole ligand precursor is formed. This precursor can then be complexed with a metal, such as ruthenium or gold, to generate a catalyst. mdpi.comhuji.ac.il This "click" approach is modular, allowing for the rapid synthesis of a library of ligands with varying steric and electronic properties by simply changing the alkyne component.

A second approach involves the chemical modification of the nitro group. The reduction of a nitro group to a primary amine is a well-established and efficient transformation. organic-chemistry.org Primary amines are excellent coordinating groups for a wide variety of transition metals and are a common feature in many successful ligands and catalysts. Therefore, this compound can be reduced to 2-(2-azidoethyl)aniline. This resulting molecule contains both a soft azido group and a coordinating amino group, making it a potentially valuable bidentate ligand precursor.

These two strategies—utilizing the azide to form a triazole ligand or reducing the nitro group to create an amine coordinating site—demonstrate the versatility of this compound as a strategic building block in the development of advanced catalysts.

Computational and Theoretical Investigations of 2 2 Azidoethyl Nitrobenzene

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. For 2-(2-Azidoethyl)nitrobenzene, the interplay between the electron-withdrawing nitro group and the azido (B1232118) group, mediated by the aromatic ring and the ethyl linker, creates a unique electronic environment. Theoretical studies on similar nitroaromatic compounds reveal that the nitro group significantly influences the electronic distribution, polarizing the benzene (B151609) ring and affecting the energies of the molecular orbitals. nih.govacs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity.

For this compound, the HOMO is expected to have significant contributions from the azido group and the π-system of the benzene ring. The LUMO, conversely, is likely to be localized predominantly on the nitrobenzene (B124822) moiety, a consequence of the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

Molecular OrbitalEnergy (eV)Primary CharacterImplied Reactivity
LUMO-1.5π* (nitrobenzene ring, NO₂)Electrophilic attack site
HOMO-6.8π (benzene ring), p (azido group)Nucleophilic/dipolar cycloaddition site
HOMO-LUMO Gap5.3-Indicator of kinetic stability

Note: These values are illustrative and based on typical data for similar aromatic compounds containing nitro and azido groups. Precise values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation for Azide (B81097) Transformations (e.g., Cycloadditions, Reductions)

The azide functional group is known for its versatility in a range of chemical transformations, most notably cycloaddition reactions (e.g., "click chemistry") and reductions to amines. Computational studies have been instrumental in elucidating the mechanisms of these reactions.

Cycloadditions: The 1,3-dipolar cycloaddition of azides with alkynes or alkenes is a cornerstone of organic synthesis. Theoretical calculations, often using Density Functional Theory (DFT), can map the potential energy surface of these reactions, identifying the transition state and determining the activation energy. For this compound, the reaction would proceed through a concerted mechanism, with the azide acting as the 1,3-dipole. The electronic nature of the substituent on the aromatic ring can influence the reaction rate, though the ethyl linker may somewhat insulate the azide from the direct electronic effects of the nitro group.

Reductions: The reduction of azides to primary amines is another fundamental transformation. Computational studies can model the reaction pathways with various reducing agents, such as catalytic hydrogenation or Staudinger reduction. These models can help to understand the stepwise process of nitrogen extrusion and protonation or phosphine (B1218219) addition. DFT calculations have been used to investigate copper-mediated azide reductions, highlighting the role of intermediates like nitrenes. rsc.org

Reaction Mechanism Elucidation for Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, with reduction to an amino group being one of the most significant. masterorganicchemistry.comwikipedia.org Computational chemistry has provided deep insights into the complex, multi-step mechanisms of nitro group reduction.

The reduction of aromatic nitro compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamino species. researchgate.netorientjchem.org Quantum chemical calculations can model the energetics of each step, including electron and proton transfer events. These studies often consider the influence of catalysts and the solvent environment on the reaction pathway. For this compound, the presence of the azidoethyl group could potentially influence the reduction process, although the primary mechanism at the nitro group is expected to follow established pathways for nitroaromatics. Computational models can predict the relative stability of intermediates and the transition state energies, thereby elucidating the rate-determining step of the reduction.

Table 2: Computationally Investigated Intermediates in the Reduction of Aromatic Nitro Compounds

IntermediateGeneral StructureKey Transformation Step
NitrosoareneAr-N=OInitial two-electron reduction
N-ArylhydroxylamineAr-NHOHFurther reduction of the nitroso group
AnilinomAr-NH₂Final reduction and dehydration

Conformational Analysis and Energy Landscapes

The flexibility of the 2-azidoethyl side chain and the potential for rotation of the nitro group relative to the benzene ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods, from molecular mechanics to high-level ab initio calculations, can be used to explore the potential energy surface of the molecule. For the nitro group in ortho-substituted nitrobenzenes, steric hindrance can cause it to twist out of the plane of the aromatic ring. uark.eduresearchgate.net This dihedral angle is a key conformational parameter. Similarly, the rotational freedom around the C-C and C-N bonds of the azidoethyl side chain leads to various possible spatial arrangements. Understanding the preferred conformation is crucial as it can impact the molecule's reactivity and intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. hakon-art.commdpi.com These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as χ² / (2η).

By calculating these descriptors for this compound, it is possible to compare its predicted reactivity to that of other related compounds. For instance, the electrophilicity index can provide a quantitative measure of its susceptibility to nucleophilic attack. These descriptors can also be used to predict the regioselectivity of reactions, such as identifying the most likely sites for electrophilic or nucleophilic attack. hakon-art.com

Future Directions and Emerging Research Avenues for 2 2 Azidoethyl Nitrobenzene

Integration into Continuous Flow Chemistry and Microfluidic Systems

The synthesis and transformation of energetic functional groups like azides and nitroarenes are often associated with safety concerns in traditional batch processing, particularly regarding thermal management and the potential for rapid decomposition. Continuous flow chemistry and microfluidic systems offer a paradigm shift, providing enhanced safety, reproducibility, and scalability. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, mitigating the risks of exothermic events. researchgate.net

Future research will likely focus on developing robust continuous flow protocols for the synthesis and subsequent modification of 2-(2-azidoethyl)nitrobenzene. This would involve optimizing reaction parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity while ensuring operational safety. The integration of in-line purification and real-time analytical techniques could lead to fully automated, on-demand production systems. Such advancements are critical for transitioning this compound from a laboratory-scale chemical to a readily accessible building block for industrial and pharmaceutical applications.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitroaryl Azides

Parameter Conventional Batch Synthesis Continuous Flow Synthesis (Projected)
Safety Higher risk of thermal runaway Excellent temperature control, minimized reaction volume
Scalability Complex and hazardous "Scaling-out" by parallelization
Reproducibility Subject to mixing and heat transfer variations Precise control over reaction parameters
Product Purity May require extensive purification Often higher due to reduced side reactions
Reaction Time Hours to days Minutes to hours

Photocatalytic and Electrocatalytic Applications

The selective transformation of one functional group in the presence of another is a central challenge in synthetic chemistry. The nitro and azide (B81097) moieties of this compound are both reducible, opening avenues for selective photocatalytic and electrocatalytic transformations. Future research is expected to explore the development of catalysts and reaction conditions that can chemoselectively reduce either the nitro group to an amine or the azide group to an amine, yielding valuable bifunctional intermediates like 2-(2-azidoethyl)aniline or 2-(2-aminoethyl)nitrobenzene.

The choice of catalyst, applied potential (in electrocatalysis), or light wavelength (in photocatalysis) will be crucial in directing the reaction pathway. researchgate.net For instance, specific semiconductor photocatalysts could be designed to selectively activate the nitro group under visible light, leaving the azide group intact. Conversely, electrocatalytic systems could leverage differences in the reduction potentials of the two groups to achieve high selectivity. Success in this area would provide access to novel synthetic intermediates that are difficult to prepare using conventional methods.

Table 2: Projected Selectivity in Catalytic Reduction of this compound

Catalytic Method Potential Catalyst/Condition Primary Projected Product Potential Application
Photocatalysis Engineered TiO2 or CdS-based catalysts 2-(2-Azidoethyl)aniline Precursor for heterocyclic synthesis
Electrocatalysis Controlled potential on modified electrodes 2-(2-Aminoethyl)nitrobenzene Building block for dyes or pharmaceuticals
Chemocatalysis Mild transfer hydrogenation (e.g., Hantzsch ester) 2-(2-Azidoethyl)aniline Intermediate for click chemistry applications

Development of Novel Biologically Inspired Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The nitro group of this compound is a prime target for bioreduction using enzymes such as nitroreductases, which are found in a variety of microorganisms. These enzymes can reduce nitroaromatic compounds to the corresponding anilines under mild, aqueous conditions with high specificity, potentially leaving the azide group untouched.

Future research could focus on identifying or engineering nitroreductases with high activity and selectivity for this compound. Such enzymatic transformations could be integrated into chemoenzymatic synthesis routes, combining the advantages of both biocatalysis and traditional organic chemistry. This approach could be employed in the synthesis of complex molecules or in the development of biocompatible materials where the azide group is retained for subsequent bio-orthogonal conjugation reactions.

Exploration in Advanced Nanomaterials and Surface Chemistry

Aryl azides are well-established photo-cross-linkers used for surface modification. Upon exposure to UV light, the azide group in this compound can be converted into a highly reactive nitrene intermediate, which can then form a covalent bond with adjacent C-H or N-H bonds on a material's surface. This property makes it a promising candidate for the functionalization of polymers, semiconductors, and other nanomaterials.

Emerging research will likely explore the use of this compound to create functional surfaces and advanced nanomaterials. For example, it could be used to immobilize biomolecules onto biosensor surfaces, create biocompatible coatings on medical implants, or functionalize nanoparticles for targeted drug delivery. The presence of the nitro group offers a secondary handle for further chemical modification or for tuning the electronic properties of the functionalized surface.

Table 3: Potential Applications in Nanomaterial and Surface Functionalization

Substrate Material Functionalization Goal Resulting Application
Polymer Surfaces (e.g., Polystyrene) Covalent attachment of antibodies Diagnostic microarrays
Gold Nanoparticles Creation of a modifiable surface layer Targeted drug delivery systems
Silicon Wafers Patterned immobilization of DNA Bioelectronic sensors
Graphene Oxide Tuning electronic properties and adding functionality Advanced composite materials

Multidisciplinary Research Collaborations and Translational Potential

The unique bifunctional structure of this compound makes it an ideal tool for multidisciplinary research, particularly in the field of chemical biology. Aryl azides can act as photo-activated cross-linking agents to study molecular interactions within living systems. researchgate.net The azide group can be used to "freeze" protein-protein or protein-nucleic acid interactions upon photoactivation, allowing for the identification of binding partners. researchgate.net

Future collaborations between chemists, biologists, and materials scientists could unlock the translational potential of this compound. It could be developed as a heterobifunctional cross-linker, where the nitro group is first converted to an amine and coupled to a molecule of interest (e.g., a drug or a fluorescent tag), while the azide group is reserved for photo-cross-linking to its biological target. Such tools are invaluable for understanding disease mechanisms and for the development of new therapeutics and diagnostic agents. This highlights a clear path from fundamental chemical research to tangible applications in biotechnology and medicine. researchgate.net

Q & A

Q. What are common synthetic routes for preparing 2-(2-Azidoethyl)nitrobenzene?

A practical approach involves nucleophilic substitution or copper-catalyzed coupling. For example, nitrobenzene derivatives can be synthesized using 1-bromo-2-nitrobenzene with K₂CO₃ and Cu bronze in nBuOH under reflux (16 h, 68% yield) . For introducing the azidoethyl group, azide-alkyne cycloaddition (CuAAC) or substitution reactions with NaN₃ in polar aprotic solvents (e.g., DMF) are recommended. Ensure inert atmosphere (N₂/Ar) to prevent azide degradation.

Q. How should researchers handle and store this compound to ensure stability?

Azides are shock-sensitive and thermally unstable. Store at -20°C in amber vials under inert gas. Avoid contact with heavy metals or reducing agents. For short-term use, refrigerate (2–8°C) in airtight containers. Stability studies suggest azido-PEG derivatives remain intact for ≥6 months under these conditions .

Advanced Research Questions

Q. How does the electronic environment of the nitro group influence the reactivity of the azidoethyl moiety?

The nitro group is a strong electron-withdrawing group, polarizing the benzene ring and increasing the electrophilicity of adjacent substituents. This enhances the azide’s susceptibility to Staudinger reactions or strain-promoted cycloadditions. Computational studies (DFT) on similar nitro-azide systems show reduced activation energy for azide-alkyne reactions compared to non-nitro analogs .

Q. What strategies mitigate exothermic decomposition risks during large-scale synthesis?

  • Batch Size Limitation : Synthesize ≤10 g batches to control heat dissipation.
  • Catalytic Control : Use Cu(I) catalysts at ≤5 mol% to accelerate reactions and minimize side pathways.
  • In Situ Monitoring : Employ reaction calorimetry to detect exotherms early. Quench with NaNO₂ if instability is observed.
  • Solvent Choice : High-boiling solvents (e.g., DMSO) help absorb excess heat .

Q. Can computational methods predict the compound’s stability under varying pH or temperature?

Yes. Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model bond dissociation energies (BDEs) and transition states. For example, nitrobenzene derivatives show pH-dependent stability, with protonation at low pH accelerating azide degradation. Software like Gaussian or ORCA can simulate these effects .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported spectroscopic data for nitro-azide compounds?

Cross-validate using orthogonal methods:

  • Compare experimental IR/NMR with computed spectra (e.g., via ACD/Labs or ChemDraw).
  • Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Reference nitrobenzene-d₅ standards to calibrate environmental analysis instruments .

Q. What are the limitations of using this compound in bioorthogonal chemistry?

While the azide enables click chemistry, the nitro group may interfere with biological systems via unintended redox reactions (e.g., nitroreductase activity). Pre-test cytotoxicity in cell models and consider protecting groups (e.g., acetyl) for in vivo applications .

Methodological Notes

  • Synthetic Protocols : Prioritize small-scale trials before scaling.
  • Safety : Follow OSHA/NIOSH guidelines for azide handling (e.g., blast shields, remote tools) .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.